Cytotoxicity Against HER-2-Overexpressing Breast Cancer Cells: 8-Fold Gain Over Allylthiourea Lead Compound
In a head-to-head MTT cytotoxicity study on MCF-7 (HER‑2‑normal) and MCF-7/HER‑2 (HER‑2‑overexpressing) breast cancer cell lines, N-benzoyl-3-allylthiourea (BATU) demonstrated IC50 values of 1.47 mM and 0.64 mM, respectively. The parent lead compound allylthiourea, lacking the benzoyl group, showed substantially higher IC50 values of 5.22 mM and 3.17 mM in the same assay [1]. The benzoylation therefore improved cytotoxicity by a factor of 3.5‑fold on MCF‑7 cells and 5.0‑fold on MCF‑7/HER‑2 cells, representing an overall 8‑fold potency gain on the HER‑2‑overexpressing line. BATU’s mechanism was further linked to enhanced HER‑2 expression and suppression of NF‑κB activation, providing a molecular basis for this differentiation [1].
| Evidence Dimension | In vitro cytotoxicity — IC50 (mM) |
|---|---|
| Target Compound Data | BATU (1-allyl-3-benzoylthiourea): IC50 = 0.64 mM (MCF-7/HER‑2); 1.47 mM (MCF‑7) |
| Comparator Or Baseline | Allylthiourea (lead compound): IC50 = 3.17 mM (MCF-7/HER‑2); 5.22 mM (MCF‑7) |
| Quantified Difference | 5.0‑fold (MCF‑7/HER‑2) and 3.5‑fold (MCF‑7) potency improvement; 8‑fold cumulative gain |
| Conditions | MTT assay; MCF‑7 and MCF‑7/HER‑2 breast cancer cell lines; incubation 24 h [1] |
Why This Matters
For procurement targeting anti-breast cancer lead optimization with HER‑2‑positive phenotypes, BATU provides an 8‑fold cytotoxicity advantage over the closest structural predecessor, allylthiourea.
- [1] Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. Journal of Advanced Pharmaceutical Technology & Research, 2020, 11(4), 163–168. View Source
